7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
Overview
Description
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C14H17N3O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
The primary target of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events
Biochemical Pathways
Upon activation of the DOR, this compound triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . The compound may also inhibit voltage-gated calcium channels, reducing the release of neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of 7-Benzyl-1,3,7-triazaspiro[4Like other opioid agonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the DOR by this compound leads to antinociceptive effects , meaning it can reduce sensitivity to painful stimuli . It has also been reported to induce convulsions , indicating that it may have complex effects on the nervous system.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These include the physiological state of the individual (such as age, sex, and health status), the presence of other drugs, and genetic factors
Biochemical Analysis
Biochemical Properties
The compound 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors . It is slightly biased towards G-protein signaling .
Cellular Effects
This compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . It is known that certain delta opioid receptor agonists can induce seizures and exhibit tachyphylaxis .
Molecular Mechanism
It is known to interact with the delta opioid receptor, suggesting that it may exert its effects through modulation of this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features and the presence of a benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
9-benzyl-1,3,9-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSUMHEXUMJFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203675 | |
Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28937-10-2 | |
Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28937-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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